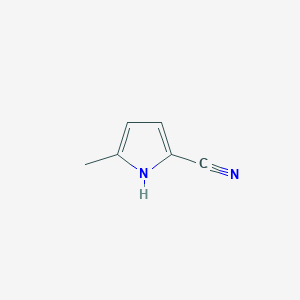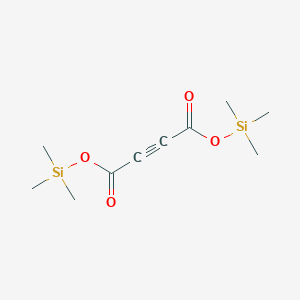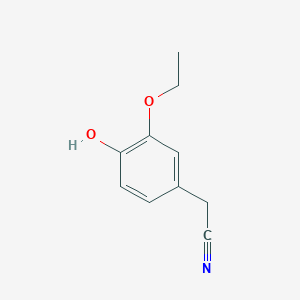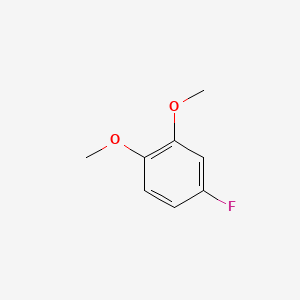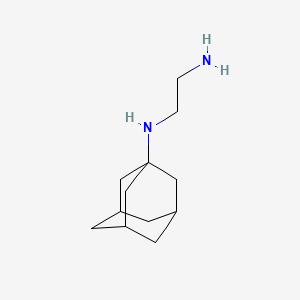
N-(1-Adamantyl)ethylenediamine
描述
N-(1-Adamantyl)ethylenediamine is an organic compound with the molecular formula C12H22N2. It is a derivative of adamantane, a polycyclic hydrocarbon known for its rigid and diamond-like structure. This compound is characterized by the presence of an adamantyl group attached to an ethylenediamine moiety. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Adamantyl)ethylenediamine typically involves the reaction of 1-adamantylamine with ethylenediamine. One common method includes the following steps:
Starting Materials: 1-Adamantylamine and ethylenediamine.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, under reflux conditions.
Procedure: 1-Adamantylamine is dissolved in the solvent, and ethylenediamine is added dropwise. The mixture is then heated under reflux for several hours.
Purification: The resulting product is purified by recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions: N-(1-Adamantyl)ethylenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the ethylenediamine moiety acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of this compound oxide.
Reduction: Formation of this compound hydride.
Substitution: Formation of this compound derivatives with various substituents.
科学研究应用
N-(1-Adamantyl)ethylenediamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antiviral and antimicrobial properties.
Medicine: this compound derivatives are explored for their potential use in drug development, particularly in the treatment of viral infections and neurological disorders.
Industry: It is used in the production of advanced materials, such as high-performance polymers and coatings.
作用机制
The mechanism of action of N-(1-Adamantyl)ethylenediamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those related to viral replication and neurotransmitter regulation.
相似化合物的比较
N-(1-Adamantyl)ethylenediamine can be compared with other similar compounds, such as:
1-Adamantylamine: While both compounds contain the adamantyl group, this compound has an additional ethylenediamine moiety, providing different chemical properties and reactivity.
N-(1-Naphthyl)ethylenediamine: This compound has a naphthyl group instead of an adamantyl group, leading to different biological activities and applications.
N-(1-Adamantyl)acetamide: Similar in structure but with an acetamide group, this compound is used in different chemical and pharmaceutical contexts.
属性
IUPAC Name |
N'-(1-adamantyl)ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2/c13-1-2-14-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11,14H,1-8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMUFNISQFPZJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50307617 | |
| Record name | N-(1-Adamantyl)ethylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50307617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37818-93-2 | |
| Record name | 37818-93-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193472 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(1-Adamantyl)ethylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50307617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(1-Adamantyl)ethylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why was N-(1-Adamantyl)ethylenediamine chosen as a tracer for amantadine detection in this study?
A: The researchers synthesized and compared nine different tracers for amantadine detection using FPIA []. this compound, when labeled with fluorescein isothiocyanate (FITC), demonstrated superior sensitivity compared to other tested tracers. This improved sensitivity is likely attributed to its structural similarity to amantadine and the linear, short bridge between the adamantane moiety and FITC []. This structure potentially allows for optimal binding to the anti-amantadine antibodies used in the assay, leading to a more pronounced change in fluorescence polarization upon binding and thus higher sensitivity.
Q2: How does the structure of the tracer impact the sensitivity of the FPIA for amantadine?
A: The study revealed a clear relationship between the tracer's structure and the assay's sensitivity []. Tracers featuring a linear and shorter bridge connecting the adamantane group and the fluorescein molecule demonstrated higher sensitivity compared to those with bulkier or more complex linkers []. This suggests that a more direct structural resemblance to amantadine and less steric hindrance around the fluorescent moiety contribute to a stronger antibody binding and a more significant change in fluorescence polarization upon binding, ultimately leading to improved sensitivity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




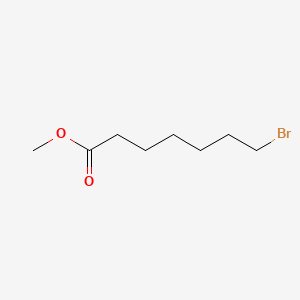


![[1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-pentyl-, 4-fluorophenyl ester](/img/structure/B1584648.png)

